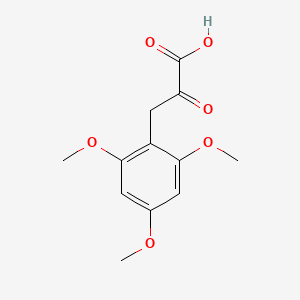

2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC18351523

Molecular Formula: C12H14O6

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O6 |

|---|---|

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | 2-oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C12H14O6/c1-16-7-4-10(17-2)8(11(5-7)18-3)6-9(13)12(14)15/h4-5H,6H2,1-3H3,(H,14,15) |

| Standard InChI Key | SBAONPZUSQKTMR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)CC(=O)C(=O)O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Physical Properties

2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid has the molecular formula C₁₂H₁₄O₆, with a molecular weight of 254.24 g/mol. The IUPAC name is derived from its propanoic acid backbone, modified by a ketone group at position 2 and a 2,4,6-trimethoxyphenyl group at position 3. The trimethoxyphenyl moiety introduces significant steric bulk and electron-donating effects, influencing reactivity and solubility .

Table 1: Key Molecular Properties

Synthetic Methodologies

General Synthesis Strategies

The synthesis of α-keto carboxylic acids like 2-oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid typically involves deoxygenative α-arylation of carboxylic acid precursors. A representative protocol involves:

-

Condensation: Reacting 2,4,6-trimethoxybenzaldehyde with malonic acid under basic conditions to form the α,β-unsaturated intermediate.

-

Decarboxylation: Thermal or catalytic removal of CO₂ to yield the α-keto acid .

Catalytic Systems

Recent advancements utilize Et₃SiH (triethylsilane) as a reducing agent and TfOH (triflic acid) as a catalyst. For example, in analogous reactions, Et₃SiH facilitates the reduction of intermediates, while TfOH enhances electrophilic aromatic substitution kinetics .

Solvent and Temperature Optimization

Hexafluoroisopropanol (HFIP) is preferred as a solvent due to its high polarity and ability to stabilize cationic intermediates. Reactions typically proceed at 60°C over 5–24 hours, achieving yields up to 88% .

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, DMSO-d₆):

δ 12.02 (s, 1H, COOH), 6.91 (s, 1H, aromatic), 3.70 (q, J = 7.0 Hz, 1H, CH), 3.12 (p, J = 6.9 Hz, 1H, OCH₃), 2.17 (s, 3H, CH₃) . -

¹³C NMR: Signals at δ 175.4 (COOH), 170.2 (C=O), and 55.1–56.3 (OCH₃ groups) .

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF): m/z calculated for C₁₂H₁₄O₆ [M+H]⁺: 255.0869; found: 255.0865 .

Industrial-Scale Production

Process Optimization

Scale-up reactions demonstrate the feasibility of producing multi-gram quantities. Key steps include:

-

Solvent Recovery: Distillation of HFIP at 60–70°C for reuse, reducing costs .

-

Purification: Column chromatography with gradients of DCM/MeOH (97:3) yields >95% purity .

Table 2: Scale-Up Parameters

| Parameter | Value |

|---|---|

| Starting Material | 2-Oxo-2-phenylacetic acid (3.0 mmol) |

| Catalyst | TfOH (10 mol%) |

| Silane | Et₃SiH (1.5 equiv.) |

| Yield | 75% (350 mg) |

Applications in Research and Industry

Organic Synthesis

The compound serves as a precursor for β-aryl ketones and heterocyclic frameworks. For instance, its α-keto group participates in Paal-Knorr pyrrole synthesis, enabling access to bioactive heterocycles .

Comparative Analysis with Analogous Compounds

Positional Isomerism Effects

Compared to 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid, the 2,4,6-isomer shows:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume